molecular formula CH2Cl2S B14478947 Dichloromethanethiol CAS No. 65310-39-6

Dichloromethanethiol

Cat. No.: B14478947
CAS No.: 65310-39-6
M. Wt: 117.00 g/mol
InChI Key: KJTJSBGBHDESSB-UHFFFAOYSA-N
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Description

Dichloromethanethiol, also known as methylene dichloride thiol, is an organosulfur compound with the chemical formula CH₂Cl₂S. It is characterized by the presence of two chlorine atoms and one sulfur atom bonded to a central carbon atom. This compound is known for its distinctive odor and is used in various chemical processes due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethanethiol can be synthesized through several methods. One common approach involves the reaction of methylene chloride (dichloromethane) with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methanethiol. This process involves the introduction of chlorine gas to methanethiol, resulting in the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Dichloromethanethiol undergoes various chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, this compound can be converted into sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of methanethiol or other sulfur-containing compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol and other sulfur derivatives.

    Substitution: Hydroxylated or aminated derivatives of this compound.

Scientific Research Applications

Dichloromethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: this compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of pesticides, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of dichloromethanethiol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    Methanethiol (CH₃SH): A simpler thiol with one sulfur atom bonded to a methyl group.

    Dichloromethane (CH₂Cl₂): A related compound without the sulfur atom, used primarily as a solvent.

    Chloromethanethiol (CH₂ClSH): A compound with one chlorine and one sulfur atom bonded to a central carbon atom.

Uniqueness: Dichloromethanethiol is unique due to the presence of both chlorine and sulfur atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Properties

IUPAC Name

dichloromethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2S/c2-1(3)4/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJSBGBHDESSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596991
Record name Dichloromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-39-6
Record name Dichloromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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